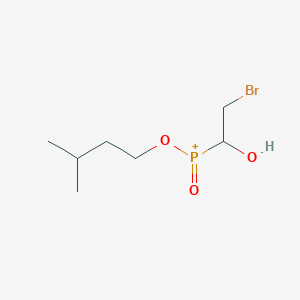![molecular formula C38H77NO3 B14393428 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate CAS No. 89784-31-6](/img/structure/B14393428.png)
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate is a chemical compound with the molecular formula C38H77NO3. It is known for its unique structure, which includes a long hydrocarbon chain and a functional group that makes it versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate typically involves the reaction of hexadecylamine with ethylene oxide, followed by esterification with octadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various esters, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate involves its interaction with lipid bilayers in cell membranes. Its amphiphilic structure allows it to integrate into membranes, affecting their fluidity and permeability. This property is exploited in drug delivery systems to enhance the absorption and efficacy of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl stearate
- 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl palmitate
Uniqueness
Compared to similar compounds, 2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate stands out due to its longer hydrocarbon chain, which provides enhanced hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties .
Propriétés
Numéro CAS |
89784-31-6 |
|---|---|
Formule moléculaire |
C38H77NO3 |
Poids moléculaire |
596.0 g/mol |
Nom IUPAC |
2-[hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-38(41)42-37-35-39(34-36-40)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h40H,3-37H2,1-2H3 |
Clé InChI |
WQTBZQHBFAXYEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


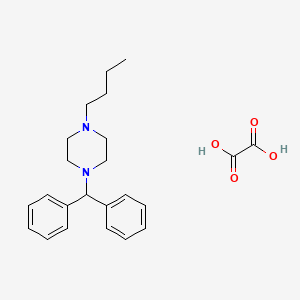
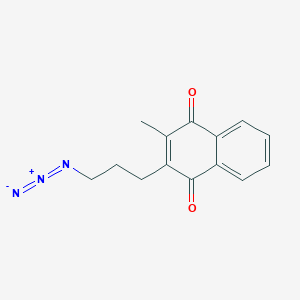
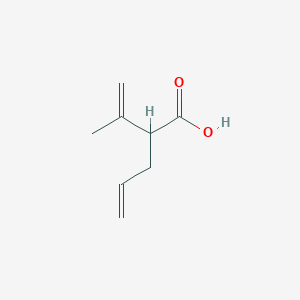

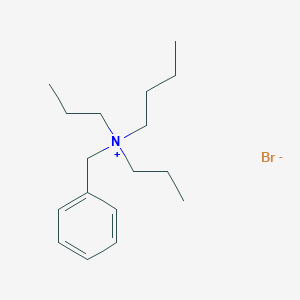
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
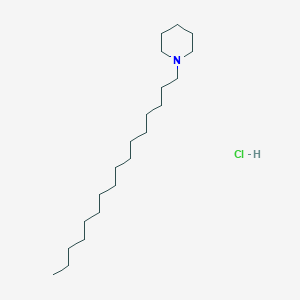
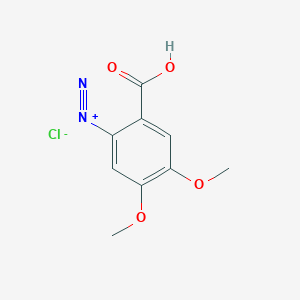
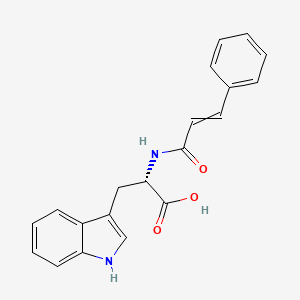
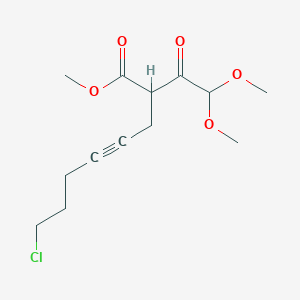
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
